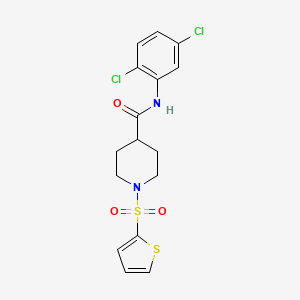

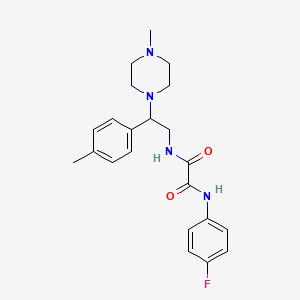

N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nucleophilic substitution reactions and the use of specific catalysts to achieve the desired molecular framework. For instance, a compound with similar structural features, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, was synthesized through a substitution reaction, highlighting the role of nucleophilic substitution in constructing such molecules (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using single crystal X-ray diffraction studies, which reveal their conformation and the geometry around specific atoms. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime exhibits a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, with the structure being stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving such compounds can be complex, involving different functional groups that react under specific conditions. The reactions can lead to various derivatives with distinct biological activities. For example, the synthesis and evaluation of different piperidine derivatives for their allosteric enhancer activity indicate the importance of the substituents on the phenyl ring, affecting the compound's activity and interaction with biological receptors (Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and stability, are crucial for their practical applications. Thermal analysis can provide insights into the stability of the compound under different temperature conditions, which is essential for its handling and storage (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Density functional theory (DFT) calculations, for instance, can help in understanding the electronic properties and reactivity of the molecule, providing a basis for predicting its behavior in chemical reactions and biological systems (Karthik et al., 2021).

Applications De Recherche Scientifique

Molecular Interaction and Receptor Binding

Compounds structurally related to "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" have been extensively studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. These studies involve detailed conformational analyses to understand the binding affinities and the mode of action at the receptor level. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into the steric and electrostatic requirements for potent and selective CB1 receptor antagonistic activity, suggesting similar structural considerations could be applicable for the compound (Shim et al., 2002).

Pharmacological Probes and Therapeutic Applications

Compounds similar to "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" are potential pharmacological probes for characterizing cannabinoid receptor binding sites. These compounds, by virtue of their selective receptor antagonism, could help in elucidating the physiological and pathological roles of cannabinoid receptors in vivo. Moreover, they hold therapeutic potential in possibly antagonizing the effects of cannabinoids, thus providing a basis for developing treatments for conditions related to cannabinoid system dysregulation (R. Lan et al., 1999).

Antiobesity and Metabolic Effects

Research on cannabinoid CB1 receptor antagonists, such as AM-251, has demonstrated significant effects on food intake, body weight, and adipose tissue mass, suggesting a promising avenue for the treatment of obesity and related metabolic disorders. Given the structural similarities, "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" could potentially exhibit similar pharmacological properties, warranting further investigation into its antiobesity effects and mechanisms of action (A. L. Hildebrandt et al., 2003).

Antioxidant Properties and Neuroprotection

Studies on cannabinoid receptor ligands, including antagonists, have explored their effects on oxidative stress and antioxidant defense systems. Such compounds can potentially exhibit antioxidant properties, contributing to their beneficial effects in various pathological conditions, including neurodegenerative diseases. This area of research might be relevant for "N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide," suggesting its possible neuroprotective or antioxidant roles (E. Tsvetanova et al., 2006).

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S2/c17-12-3-4-13(18)14(10-12)19-16(21)11-5-7-20(8-6-11)25(22,23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJJRMQXLUNMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)